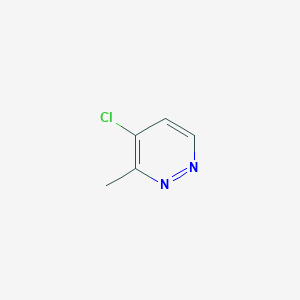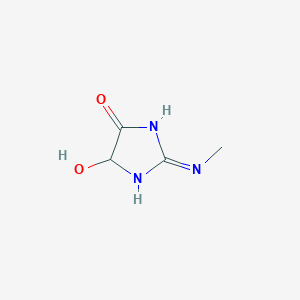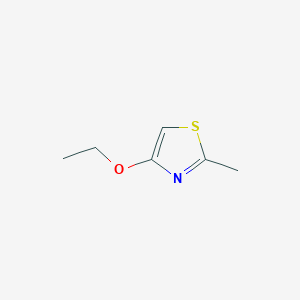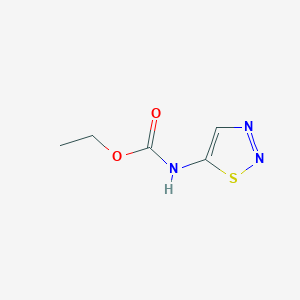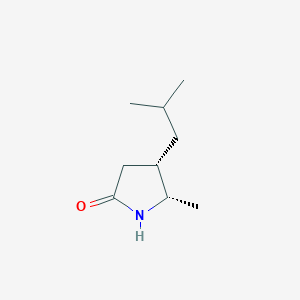![molecular formula C96H144CuN8O8 B13105492 2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper](/img/structure/B13105492.png)
2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper is an organometallic compound known for its unique properties and applications. It is a derivative of phthalocyanine, a class of compounds widely used in dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper typically involves the cyclic tetramerization of 4,5-di(octyloxy)phthalonitrile in the presence of a copper salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, often under an inert atmosphere, to facilitate the formation of the phthalocyanine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for its intended applications .
化学反应分析
Types of Reactions: 2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the copper center and the octyloxy substituents on the phthalocyanine ring .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of oxidized derivatives of the compound, while substitution reactions can introduce new functional groups onto the phthalocyanine ring .
科学研究应用
2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper has a wide range of scientific research applications. In chemistry, it is used as a dye in photonic and optical materials due to its infrared absorption properties . Additionally, its unique electronic properties make it useful in the development of organic semiconductors and other advanced materials .
作用机制
The mechanism of action of 2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper involves its interaction with light and its ability to generate reactive oxygen species. When exposed to light, the compound absorbs energy and undergoes a series of photochemical reactions that produce reactive oxygen species. These reactive species can then interact with biological molecules, leading to various effects such as cell death in photodynamic therapy .
相似化合物的比较
Similar Compounds: Similar compounds to 2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper include other phthalocyanine derivatives such as 2,3,9,10,16,17,23,24-Octakis(hexylsulfonyl)phthalocyaninato copper and 2,3,9,10,16,17,23,24-Octakis(octyloxy)phthalocyaninato zinc .
Uniqueness: What sets this compound apart from similar compounds is its specific combination of octyloxy substituents and the copper center. This unique structure imparts distinct electronic and photophysical properties, making it particularly suitable for applications in infrared dyes and photodynamic therapy .
属性
分子式 |
C96H144CuN8O8 |
|---|---|
分子量 |
1601.8 g/mol |
IUPAC 名称 |
copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C96H144N8O8.Cu/c1-9-17-25-33-41-49-57-105-81-65-73-74(66-82(81)106-58-50-42-34-26-18-10-2)90-97-89(73)101-91-75-67-83(107-59-51-43-35-27-19-11-3)84(108-60-52-44-36-28-20-12-4)68-76(75)93(98-91)103-95-79-71-87(111-63-55-47-39-31-23-15-7)88(112-64-56-48-40-32-24-16-8)72-80(79)96(100-95)104-94-78-70-86(110-62-54-46-38-30-22-14-6)85(69-77(78)92(99-94)102-90)109-61-53-45-37-29-21-13-5;/h65-72H,9-64H2,1-8H3;/q-2;+2 |
InChI 键 |
GIAVAZMIHRPGQC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=CC2=C3[N-]C(=C2C=C1OCCCCCCCC)N=C4C5=CC(=C(C=C5C(=N4)N=C6C7=CC(=C(C=C7C(=NC8=NC(=N3)C9=CC(=C(C=C98)OCCCCCCCC)OCCCCCCCC)[N-]6)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate](/img/structure/B13105411.png)
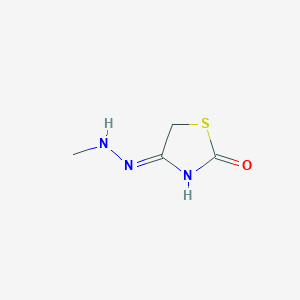
![1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone](/img/structure/B13105431.png)


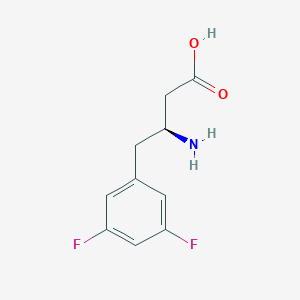
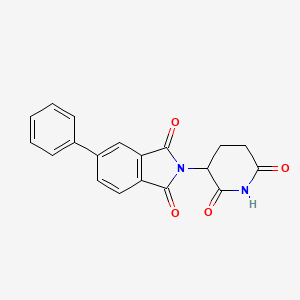
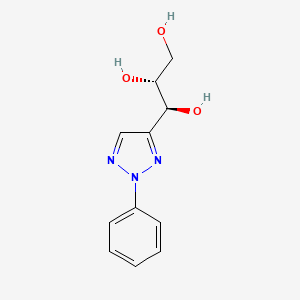
![2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13105462.png)
